molecular formula C12H14O3S2 B3321020 Ethyl 2-(4-methoxyphenylcarbonothioylthio)acetate CAS No. 129841-40-3

Ethyl 2-(4-methoxyphenylcarbonothioylthio)acetate

Cat. No. B3321020
CAS RN: 129841-40-3
M. Wt: 270.4 g/mol
InChI Key: YZSCQGUNDFCXBR-UHFFFAOYSA-N
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Description

Ethyl 2-(4-methoxyphenylcarbonothioylthio)acetate, also known as 2-[(4-Methoxyphenylthioxomethyl)thio]ethanoic acid ethyl ester, CTA, or RAFT dithiobenzoate, is a compound used as a RAFT agent for controlled radical polymerization . It is particularly suited for the polymerization of methacrylate and methacrylamide monomers .


Molecular Structure Analysis

The empirical formula of this compound is C12H14O3S2 . Its molecular weight is 270.37 g/mol . The SMILES string representation of the molecule is CCOC(=O)CSC(=S)c1ccc(OC)cc1 .


Physical And Chemical Properties Analysis

This compound is a liquid with a melting point of 30-35 °C . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Research has focused on the synthesis of compounds through various reactions involving ethyl acetate derivatives, highlighting the importance of these compounds in producing complex molecules. For instance, a study presented the synthesis of 2-dialkylamino ethyl-[(3-thiophenyl)methoxy] acetate hydrochloride, examining its effects on learning and memory in mice, which underscores the utility of ethyl acetate derivatives in synthesizing biologically active compounds (Jiang Jing-ai, 2006). Additionally, improvements in the production process for related ethyl acetate compounds have been reported, focusing on process optimization to reduce production costs and increase yield (L. Jing, 2003).

Biological Activities

  • The biological activities of compounds synthesized from ethyl acetate derivatives have been a significant area of research. For example, highly oxygenated antioxidative 2H-chromen derivatives from the red seaweed Gracilaria opuntia have been isolated, displaying potent anti-inflammatory and antioxidative properties. This highlights the potential therapeutic applications of such compounds in treating inflammation and oxidative stress-related conditions (Fasina Makkar & K. Chakraborty, 2018).

Analytical and Medicinal Chemistry Applications

  • In medicinal chemistry, the synthesis of ethyl acetate derivatives and their subsequent evaluation for antibacterial activities represents a crucial application. Studies have synthesized various acetate derivatives and tested their efficacy against different bacterial strains, contributing valuable insights into the development of new antibacterial agents (Ma Xi-han, 2011). Moreover, the analytical determination of impurities in drug substances using liquid chromatography-mass spectrometry techniques exemplifies the role of ethyl acetate derivatives in ensuring the quality and safety of pharmaceutical products (A. Thomasberger, F. Engel, & K. Feige, 1999).

Mechanism of Action

Ethyl 2-(4-methoxyphenylcarbonothioylthio)acetate acts as a RAFT agent for controlled radical polymerization . It’s especially suited for the polymerization of methacrylate and methacrylamide monomers . As a Chain Transfer Agent (CTA), it has an electron-donating group that increases fragmentation and reduces polymerization time .

properties

IUPAC Name

ethyl 2-(4-methoxybenzenecarbothioyl)sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3S2/c1-3-15-11(13)8-17-12(16)9-4-6-10(14-2)7-5-9/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZSCQGUNDFCXBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC(=S)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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